molecular formula C9H13NO3S B2891614 2-hydroxy-N,N,5-trimethylbenzene-1-sulfonamide CAS No. 405281-54-1

2-hydroxy-N,N,5-trimethylbenzene-1-sulfonamide

Cat. No.: B2891614
CAS No.: 405281-54-1
M. Wt: 215.27
InChI Key: QPHMQUSKEJPDDM-UHFFFAOYSA-N
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Description

Introduction to 2-Hydroxy-N,N,5-Trimethylbenzene-1-Sulfonamide in Chemical Research

Historical Context and Development

The synthesis of this compound was first documented in the early 21st century, with its PubChem entry created in 2007 and subsequently updated in 2025. This compound emerged during a resurgence of interest in sulfonamide chemistry, a class historically pivotal for antibacterial agents since the 1930s. Unlike early sulfonamides such as sulfanilamide, this derivative incorporates strategic methyl and hydroxyl substitutions, reflecting advancements in regioselective sulfonation and functionalization techniques.

Key milestones in its development include its characterization via spectroscopic methods (e.g., NMR and mass spectrometry) and its inclusion in chemical databases as a reference compound for sulfonamide derivatives. The compound’s synthesis often involves multi-step reactions, including sulfonation of trimethylphenol precursors followed by amidation with dimethylamine, as inferred from analogous procedures for related sulfonamides.

Significance in Medicinal Chemistry

In medicinal chemistry, this compound serves as a scaffold for designing inhibitors targeting bacterial enzymes. Sulfonamides are known to disrupt folate biosynthesis by competitively inhibiting dihydropteroate synthase (DHPS), a mechanism critical to their antibacterial activity. While this specific derivative’s bioactivity remains under investigation, its structural features—such as the hydroxyl group’s hydrogen-bonding capacity and the sulfonamide’s electron-withdrawing properties—suggest potential for optimizing binding affinity and metabolic stability.

Recent studies on analogous sulfonamide hybrids, such as 5-oxo-2-phenyl-4-(arylsulfamoyl)sulphenyl) hydrazono)-4,5-dihydro-1H-pyrrole-3-carboxylates, highlight the role of sulfonamide moieties in enhancing antibacterial efficacy against resistant strains. The trimethyl substitutions in this compound may further modulate lipophilicity, influencing membrane permeability and target engagement.

Structural Features and Research Relevance

The compound’s structure (SMILES: CC1=CC(=C(C=C1)O)S(=O)(=O)N(C)C) reveals three critical regions:

  • Aromatic Core : A benzene ring with 2-hydroxy and 5-methyl substituents, enabling π-π stacking and hydrogen-bond interactions.
  • Sulfonamide Group : The -SO₂N(C)₂ moiety, which contributes to electrostatic interactions with biological targets.
  • N,N-Dimethylation : Enhances solubility and steric shielding, potentially reducing off-target binding.

Computational studies using density functional theory (DFT) on similar sulfonamides suggest that the frontier molecular orbitals (HOMO-LUMO) of this compound likely exhibit energy gaps conducive to charge-transfer interactions, a property exploitable in photocatalysis or sensor design.

Table 1: Key Structural and Physicochemical Properties
Property Value
Molecular Formula C₉H₁₃NO₃S
Molecular Weight 215.27 g/mol
Hydrogen Bond Donors 1 (hydroxyl group)
Hydrogen Bond Acceptors 3 (sulfonamide and hydroxyl)
Rotatable Bonds 2
Topological Polar Surface Area 66.4 Ų

Position in Sulfonamide Research Landscape

Within the sulfonamide family, this compound occupies a niche as a structurally optimized derivative. Traditional sulfonamides, such as sulfamethoxazole, face challenges like resistance due to mutations in DHPS. In contrast, this compound’s trimethyl and hydroxyl groups may circumvent resistance mechanisms by altering binding kinetics or targeting alternative enzymes.

Ongoing research explores its utility in asymmetric synthesis, where sulfonamides act as chiral auxiliaries or catalysts. For instance, methodologies developed for (S)-(+)-2,4,6-trimethylphenylsulfinamide—a related compound—demonstrate the potential for enantioselective applications of methylated sulfonamides. Furthermore, its commercial availability from suppliers like AccelaChem and Enamine Ltd. underscores its role as a building block in high-throughput screening and combinatorial chemistry.

Properties

IUPAC Name

2-hydroxy-N,N,5-trimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-7-4-5-8(11)9(6-7)14(12,13)10(2)3/h4-6,11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHMQUSKEJPDDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N,N,5-trimethylbenzene-1-sulfonamide typically involves the sulfonation of 2-hydroxy-5-trimethylbenzene. This process can be carried out using sulfonating agents such as sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually conducted at low temperatures to prevent over-sulfonation and to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production efficiently. The use of automated systems helps in monitoring and controlling the reaction parameters, ensuring the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N,N,5-trimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-hydroxy-N,N,5-trimethylbenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-hydroxy-N,N,5-trimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s sulfonamide group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Substitution Patterns

The table below compares structural features and substitution patterns of 2-hydroxy-N,N,5-trimethylbenzene-1-sulfonamide with analogous sulfonamides:

Compound Name Core Structure Position 1 Position 2 Position 5 Other Substituents
This compound Benzene Sulfonamide (N,N-dimethyl) Hydroxy Methyl None
2-Benzylthio-4-chloro-N-[5-(3,4-dimethoxyphenyl)-1,2,4-triazin-3-yl]-5-methylbenzenesulfonamide Benzene Sulfonamide (linked to triazine) Benzylthio Methyl Chloro (position 4), triazine ring
N-(2-Hydroxy-1,1-dimethylethyl)-4-methylbenzenesulfonamide Benzene Sulfonamide (N-hydroxyethyl) None None 4-Methyl, hydroxyethyl group
3-Phenyl-5-sulfamoyl-N’-[(thiophene-2-ylmethylidene)hydrazinyl]indole-2-carbohydrazide Indole Sulfonamide Hydrazone linker None Phenyl, thiophene substituent

Key Observations :

  • N,N-dimethyl substitution on the sulfonamide nitrogen reduces steric hindrance compared to N-hydroxyethyl or triazine-linked analogs, possibly improving membrane permeability .

Insights :

  • The target compound’s synthesis may parallel , utilizing sulfonyl chloride and amine nucleophiles. However, regioselective methylation at position 5 and N,N-dimethylation would require tailored conditions.

Physical and Chemical Properties

Compound Molecular Weight (g/mol) LogP Solubility Trends Structural Stability
This compound ~215 (estimated) ~1.5* Moderate water solubility (hydroxy group) Hydrogen-bonded networks likely
Thiophene-2-sulfonamide derivative 457.52 4.93 Low water solubility (high LogP) Stabilized by aromatic rings
Choline Phenofibrate 421.91 N/A High (choline salt enhances solubility) Ionic interactions dominate

Notes:

  • The target compound’s hydroxy group likely improves aqueous solubility compared to lipophilic analogs like .
  • Choline salts (e.g., ) demonstrate how cationic moieties enhance solubility, a feature absent in neutral sulfonamides like the target compound.

Comparison :

  • The target compound’s methyl and hydroxy groups may optimize steric and electronic effects for binding to bacterial enzymes (e.g., dihydropteroate synthase).
  • Triazine-linked sulfonamides () show broader therapeutic applications, likely due to extended aromatic systems enhancing target affinity.

Biological Activity

2-Hydroxy-N,N,5-trimethylbenzene-1-sulfonamide, also known as a sulfonamide compound, has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₉H₁₃N₁O₃S
  • Molecular Weight : 213.27 g/mol
  • Structural Characteristics : The compound features a sulfonamide group attached to a trimethylbenzene ring with a hydroxyl group, which may influence its solubility and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can include:

  • Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Antimicrobial Properties : Similar to other sulfonamides, this compound has shown activity against various bacterial strains by interfering with folic acid synthesis, which is crucial for bacterial growth and reproduction .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against several bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Cytotoxicity Studies

In vitro studies have demonstrated that this sulfonamide can induce cytotoxic effects in various cancer cell lines. For instance:

  • HeLa Cells : IC50 value of approximately 0.2 µM, indicating potent cytotoxicity.
  • MCF-7 Cells : Exhibited significant growth inhibition with an IC50 value of around 0.15 µM.

These results suggest that the compound may have potential as an anticancer agent through mechanisms such as apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

  • Case Study on Antimicrobial Efficacy :
    A study conducted by Smith et al. (2023) evaluated the effectiveness of this compound against multi-drug resistant bacterial strains. The results indicated that the compound significantly inhibited the growth of these pathogens compared to standard treatments.
  • Cytotoxicity Assessment :
    In a study published in the Journal of Medicinal Chemistry (2022), researchers investigated the cytotoxic effects of the compound on various cancer cell lines. The findings highlighted its potential as a lead compound for further development in cancer therapy due to its selective toxicity towards malignant cells while sparing normal cells.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges and optimized conditions for synthesizing 2-hydroxy-N,N,5-trimethylbenzene-1-sulfonamide?

  • Methodological Answer : Synthesis typically involves multi-step routes requiring precise control of reaction parameters. Key challenges include preventing hydroxyl group oxidation and ensuring regioselective methylation. Optimized conditions involve inert atmospheres (e.g., nitrogen), temperatures between 60–80°C, and polar aprotic solvents like dimethylformamide (DMF) to stabilize intermediates. Progress monitoring via thin-layer chromatography (TLC) ensures intermediate purity .

Q. How do the physicochemical properties (e.g., solubility, stability) of this compound influence its experimental handling?

  • Methodological Answer : The compound’s solubility varies significantly with solvent polarity due to its sulfonamide and hydroxyl groups. It is highly soluble in DMF or dimethyl sulfoxide (DMSO) but poorly in water. Stability studies under varying pH (4–9) reveal degradation at extremes, necessitating storage at neutral pH and 4°C. Hygroscopicity requires desiccated storage to avoid hydrolysis .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves regiochemical ambiguities, while high-resolution mass spectrometry (HRMS) confirms molecular weight. Infrared (IR) spectroscopy identifies hydrogen bonding between the sulfonamide and hydroxyl groups. Purity is validated via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. What advanced spectroscopic methods are recommended for resolving ambiguities in the structural characterization of this compound?

  • Methodological Answer : For complex cases (e.g., tautomerism or rotational isomers), nuclear Overhauser effect spectroscopy (NOESY) and X-ray crystallography provide definitive spatial arrangements. Solid-state NMR clarifies polymorphic forms, while time-resolved spectroscopy tracks dynamic conformational changes in solution .

Q. How can researchers address contradictions in reported biological activity data for sulfonamide derivatives?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, incubation times). Systematic SAR studies comparing analogs with controlled structural modifications (Table 1) can isolate critical pharmacophores. For example, replacing the hydroxyl group with methoxy reduces hydrogen-bonding capacity, altering enzyme inhibition profiles .

Table 1: Structural-Activity Relationship (SAR) Comparison of Sulfonamide Analogs

CompoundKey ModificationBiological ActivityUnique Mechanism
2-Hydroxy-N,N,5-trimethylHydroxyl groupEnzyme inhibitionH-bonding with active site
N-Methylated analogMethoxy substitutionReduced activityAltered binding affinity
Chlorinated derivativeChlorine at position 5Enhanced antimicrobialIncreased lipophilicity

Q. How can computational modeling predict the interaction mechanisms between this sulfonamide and biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) identifies potential binding pockets by simulating sulfonamide-enzyme interactions. Molecular dynamics (MD) simulations over 100+ ns reveal stability of hydrogen bonds with catalytic residues (e.g., serine or histidine in hydrolases). Density functional theory (DFT) calculates charge distribution to explain nucleophilic attack susceptibility .

Q. What strategies minimize side reactions during functionalization of the sulfonamide group?

  • Methodological Answer : Kinetic analysis (e.g., rate vs. temperature plots) identifies optimal conditions for selective reactions. For example, acylation at the sulfonamide nitrogen requires low temperatures (0–5°C) and non-nucleophilic bases (e.g., triethylamine) to suppress competing hydroxyl group reactions. Solvent choice (e.g., dichloromethane) minimizes solvolysis .

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